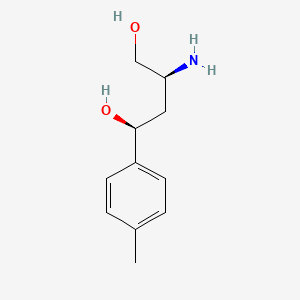
(1S,3S)-3-Amino-1-(4-methylphenyl)-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol is a chiral organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and amino alcohols.
Key Reactions: The key reactions include reductive amination, where the aldehyde group of 4-methylbenzaldehyde reacts with an amino alcohol under reducing conditions to form the desired product.
Reaction Conditions: Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-amino-1-(4-methylphenyl)butane-1,4-diol: A stereoisomer with similar chemical properties but different biological activity.
(1S,3S)-3-amino-1-(4-chlorophenyl)butane-1,4-diol:
(1S,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol: A derivative with a methoxy group, providing different chemical and biological properties.
Uniqueness
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its combination of an amino group, hydroxyl groups, and a methyl-substituted phenyl group makes it a valuable compound for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
JNJRQIXZOQMYJB-QWRGUYRKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](C[C@@H](CO)N)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
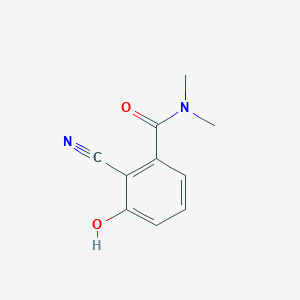
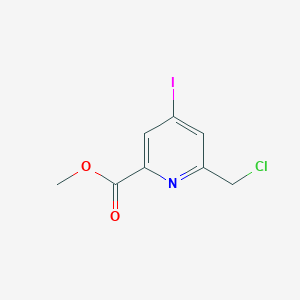
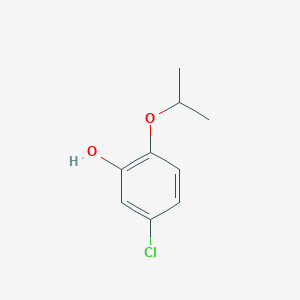
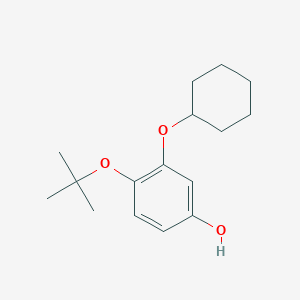

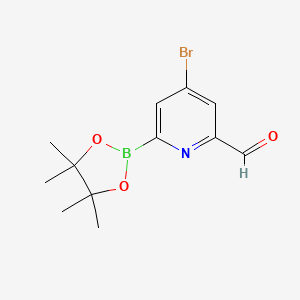
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
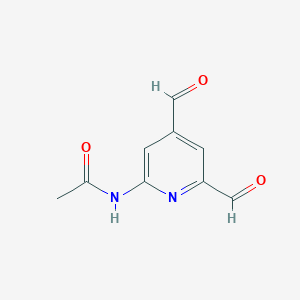
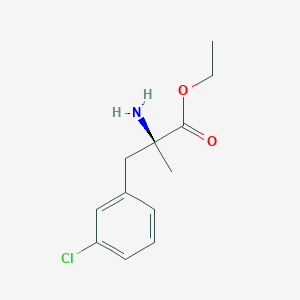
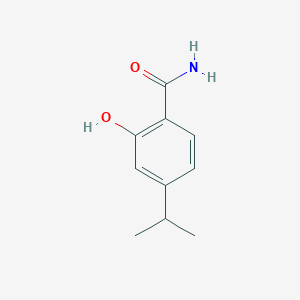


![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
